4-Methylpentyl acrylate

Description

Contextualization within Acrylate (B77674) Monomer Research

4-Methylpentyl acrylate, also known as isohexyl acrylate, is an organic chemical compound classified as an acrylate ester. nih.gov It is one of many monomers that fall under the broad category of acrylates, which are known for their utility in creating a diverse range of polymers. taylorandfrancis.com The fundamental structure of these monomers consists of a vinyl group and a carboxyl group, and they are key building blocks in the production of various plastics, coatings, adhesives, and textiles. markwideresearch.com

The global market for acrylate monomers is substantial and projected to grow, driven by demand in industries such as paints and coatings, plastics, and adhesives. giiresearch.comarchivemarketresearch.com Research and development in this field are dynamic, with a significant trend towards the creation of high-performance and environmentally friendly materials. archivemarketresearch.comdatabridgemarketresearch.com This includes a shift towards water-based formulations and the development of bio-based acrylates derived from renewable resources to reduce the carbon footprint. markwideresearch.comgiiresearch.com

The properties of polyacrylates, the polymers formed from acrylate monomers, are largely determined by the nature of the ester side chain. free.fr The synthesis of these polymers is often achieved through the polymerization of the corresponding acrylate monomer. For instance, butyl acrylate is a widely used monomer produced through the esterification of acrylic acid with n-butanol. acs.org Similarly, this compound is synthesized via the esterification of acrylic acid with 4-methylpentanol. vulcanchem.com

The structure of the alkyl group in the acrylate monomer plays a crucial role in the final properties of the polymer. For example, plastics made from acrylate monomers are valued for being tough, highly transparent, and resistant to ultraviolet radiation and weathering. researchica.com The branched structure of the 4-methylpentyl group in this compound is expected to influence the polymer's properties, such as its glass transition temperature and solubility. vulcanchem.com

Recent advancements in polymerization techniques, including controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have allowed for more precise control over the molecular weight and architecture of acrylate polymers. vulcanchem.com These techniques are applicable to a wide range of acrylate monomers and are instrumental in developing materials with tailored properties.

Academic Significance in Polymer Science

The academic significance of this compound in polymer science lies in the study of how its specific branched alkyl side chain influences polymer properties. The structure of the monomer unit, particularly the ester group, is a key determinant of the physical and chemical characteristics of the resulting polymer. free.fr

Research into acrylate polymerization has shown that the rate of polymerization can be affected by the size and structure of the alkyl group. Generally, acrylates polymerize faster than methacrylates due to less steric hindrance. vulcanchem.com However, within the acrylate family, increasing the length of the alkyl chain can have varied effects on polymerization kinetics. vulcanchem.com The bulky nature of the 4-methylpentyl group in this compound may lead to slower propagation rates compared to its linear counterparts. vulcanchem.com

The branched structure of this compound is also of interest in the development of copolymers. Preliminary findings suggest that incorporating this monomer into copolymers, for instance with methyl methacrylate (B99206), can enhance the toughness of the resulting polymer and reduce brittleness while maintaining thermal stability. vulcanchem.com This highlights the potential for using branched acrylate monomers to fine-tune the mechanical properties of materials.

Furthermore, the study of stereoregular polymerization of acrylate esters has revealed that monomers with more sterically hindered alcohol groups can yield polymers with better crystallizability. scispace.com This area of research is crucial for creating polymers with highly ordered structures and, consequently, specific and desirable properties.

The development of advanced polymer architectures, such as branched polymers, is another area where monomers like this compound are relevant. Post-polymerization modification techniques, for example, allow for the creation of branched poly(acrylic acid) derivatives, which have applications in areas requiring complexation and multidentate interactions. researchgate.net

Properties of this compound

| Property | Value |

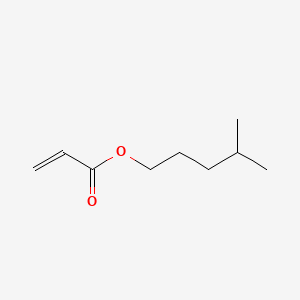

| IUPAC Name | 4-methylpentyl prop-2-enoate nih.gov |

| Molecular Formula | C₉H₁₆O₂ nih.gov |

| Molecular Weight | 156.22 g/mol nih.gov |

| CAS Registry Number | 5143-30-6 nih.gov |

| SMILES Notation | CC(C)CCCOC(=O)C=C vulcanchem.com |

| InChI Key | BDMYQVMQTKUZNB-UHFFFAOYSA-N vulcanchem.com |

Structure

3D Structure

Properties

CAS No. |

5143-30-6 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

4-methylpentyl prop-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-4-9(10)11-7-5-6-8(2)3/h4,8H,1,5-7H2,2-3H3 |

InChI Key |

BDMYQVMQTKUZNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCOC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylpentyl Acrylate

Esterification Pathways from Acrylic Acid and 4-Methylpentanol

The most direct and widely utilized method for producing 4-methylpentyl acrylate (B77674) is the Fischer esterification reaction between acrylic acid and 4-methylpentanol. This process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water.

Conventional synthesis relies on strong mineral acids or solid acid resins to catalyze the reaction. The direct, acid-catalyzed esterification of acrylic acid with an alcohol is the principal manufacturing method for industrial acrylates like 2-ethylhexyl acrylate. nih.gov

Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are common homogeneous catalysts for this process. nih.govresearchgate.net The mechanism involves the protonation of the carbonyl oxygen of the acrylic acid by the catalyst, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol. libretexts.org Studies on the esterification of acrylic acid with ethanol (B145695) using sulfuric acid show that increasing the reaction temperature and catalyst concentration generally increases the conversion rate of the acid. researchgate.netresearchgate.net However, homogeneous catalysis presents challenges, including corrosion of equipment and the generation of acidic waste streams. researchgate.net

Heterogeneous Catalysts: To circumvent the problems associated with homogeneous catalysts, solid acid catalysts such as sulfonic acid-functionalized cation-exchange resins are employed. nih.govchemra.com These resins, like those in the TREVER™LYST series, offer the advantage of being easily separable from the reaction mixture, allowing for simpler purification and catalyst recycling. chemra.com The choice of resin, whether macroporous or gel-type, can be tailored to the specific alcohol and reaction conditions to optimize performance. chemra.com

Research into more efficient and selective catalysts has led to the development of novel systems that can operate under milder conditions and offer improved yields.

Surfactant-Combined Catalysts: Brønsted or Lewis acid-type surfactants have been shown to effectively catalyze esterification reactions, often in solvent-free conditions at room temperature. psu.edu Dodecylbenzene sulfonic acid (DBSA), for example, acts as both a catalyst and a surfactant, facilitating the reaction between the organic acid and alcohol. The catalytic mechanism is similar to that of other Brønsted acids, involving protonation of the carbonyl group. psu.edu

Metal-Based Catalysts: Certain metal complexes have been explored for esterification and related reactions. While many advanced metal catalysts are developed for specific transformations like olefin metathesis, the principles of catalyst design can be applied broadly. epo.org For instance, novel catalyst compositions involving lithium salts combined with oxides or hydroxides of calcium or barium have been developed for transesterification, indicating a move towards complex, multi-component systems. googleapis.com

Polymerization Studies of 4 Methylpentyl Acrylate

Homopolymerization Mechanisms of 4-Methylpentyl Acrylate (B77674)

Controlled/Living Polymerization Techniques for Poly(4-Methylpentyl Acrylate)

Group Transfer Polymerization (GTP)

Group Transfer Polymerization (GTP) is a living polymerization technique discovered in 1983, particularly effective for acrylic monomers. semanticscholar.orguobasrah.edu.iq It allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions at or above room temperature, a distinct advantage over low-temperature anionic polymerization methods. uobasrah.edu.iq The process is initiated by silyl (B83357) ketene (B1206846) acetals, and propagation occurs via a Michael addition mechanism where a silyl group is transferred to the incoming monomer. youtube.comslideshare.net GTP can be catalyzed by either nucleophilic anions or Lewis acids. uobasrah.edu.iq

In nucleophilic anion mediated GTP, catalysts such as bifluoride and fluoride (B91410) ions are highly effective, often used in low concentrations relative to the initiator. uobasrah.edu.iq Other nucleophiles like cyanide, acetate, and p-nitrophenolate can also be employed. uobasrah.edu.iq The mechanism is believed to be dissociative, involving an anionic propagating species. researchgate.net This "living" nature of the polymerization allows for the sequential addition of different monomers to form block copolymers. slideshare.net The reaction is sensitive to protonic impurities like moisture and alcohols, which can deactivate the initiator and lead to a loss of molecular weight control. uobasrah.edu.iq Therefore, stringent purification of monomers, solvents, and catalysts is crucial for successful polymerization. uobasrah.edu.iq

Acid-mediated GTP, inspired by the Mukaiyama Michael addition, utilizes Lewis acids such as zinc halides (ZnCl₂, ZnBr₂, ZnI₂) or organoaluminum compounds as catalysts. uobasrah.edu.iqillinois.edu More recently, strong organic Lewis acids and Brønsted acids have been investigated. illinois.edu Unlike nucleophilic GTP, the acid-catalyzed process is thought to proceed through a concerted mechanism that does not involve anionic propagating centers. uobasrah.edu.iq This can help to avoid termination reactions like back-biting. illinois.edu However, acid-mediated GTP often requires higher catalyst concentrations compared to its nucleophilic counterpart, which can limit its practical application. uobasrah.edu.iq Donating solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) can inhibit the polymerization. illinois.edu

The mechanism of GTP has been a subject of considerable study. Initially, an associative mechanism was proposed, where the catalyst activates the initiator by associating with the silicon atom. slideshare.net However, further research, including silyl group exchange studies, has provided evidence supporting a dissociative mechanism for nucleophilic GTP. researchgate.net In this model, the catalyst generates a small concentration of enolate anions which are the active propagating species.

For acid-mediated GTP, the mechanism is distinct. The Lewis acid is believed to activate the monomer, making it more susceptible to nucleophilic attack by the silyl ketene acetal (B89532) at the chain end. acs.org The propagation involves the formation of a transient silylium (B1239981) cation or other activated silyl species that facilitates the addition of the monomer. illinois.edu The choice of catalyst system significantly influences the polymerization kinetics and the degree of control over the polymer architecture.

Reversible Deactivation Radical Polymerization (RDRP) Approaches

Reversible Deactivation Radical Polymerization (RDRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers from a wide range of monomers under less stringent conditions than ionic polymerizations. These methods rely on a dynamic equilibrium between active propagating radicals and dormant species, which allows for controlled chain growth.

Atom Transfer Radical Polymerization (ATRP) is a versatile RDRP method that employs a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate polymer chains. cmu.edu The process is initiated by an alkyl halide, and the equilibrium between the active and dormant species is controlled by the concentrations of the initiator, catalyst, and deactivator. cmu.edu

The following interactive table summarizes typical conditions and results for the ATRP of various acrylate monomers, which can serve as a guide for the polymerization of this compound.

| Monomer | Initiator | Catalyst System | Solvent | Temp. (°C) | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |

| Methyl Acrylate | EBiB | CuBr/PMDETA | Anisole | 60 | 10,200 | 1.07 | researchgate.net |

| n-Butyl Acrylate | MBrP | CuBr/dNbpy | Bulk | 90 | 25,000 | 1.25 | researchgate.net |

| Lauryl Acrylate | MBrP | CuBr/dNbpy | Toluene | 90 | 12,400 | 1.26 | researchgate.net |

| 2-Hydroxyethyl Acrylate | HEBiB | CuBr/bpy | Water | 90 | 25,100 | 1.24 | researchgate.net |

EBiB: Ethyl 2-bromoisobutyrate, MBrP: Methyl 2-bromopropionate, HEBiB: 2-Hydroxyethyl 2-bromoisobutyrate, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine, bpy: 2,2'-bipyridine.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful RDRP technique that offers excellent control over the polymerization of a wide range of monomers, including acrylates. The control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). cmu.edu The RAFT process involves a series of addition-fragmentation equilibria that allow for the rapid exchange between active and dormant polymer chains. cmu.edu

Similar to ATRP, specific RAFT polymerization studies of this compound are scarce. However, the extensive literature on the RAFT polymerization of other acrylates provides a solid foundation for predicting its behavior. For example, the RAFT polymerization of n-butyl acrylate has been shown to be well-controlled, although retardation can be observed at high concentrations of certain RAFT agents. cmu.edu The choice of RAFT agent is crucial for achieving good control over the polymerization.

Below is an interactive data table summarizing experimental conditions and results for the RAFT polymerization of various acrylate monomers. This information can be extrapolated to guide the design of RAFT polymerization systems for this compound.

| Monomer | RAFT Agent | Initiator | Solvent | Temp. (°C) | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |

| Methyl Acrylate | CPDB | AIBN | Benzene | 60 | 20,000 | 1.10 | researchgate.net |

| n-Butyl Acrylate | CTP | AIBN | Toluene | 60 | 30,000 | 1.15 | researchgate.net |

| Acrylonitrile/MA | CTP | AIBN | DMSO | 60 | 15,000 | 1.20 | researchgate.net |

| 2-Hydroxyethyl Acrylate | DDMAT | ACVA | Water | 70 | 10,000 | 1.12 | acs.org |

CPDB: 2-Cyanoprop-2-yl dithiobenzoate, CTP: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, DDMAT: S,S-Dibenzyl trithiocarbonate, AIBN: Azobisisobutyronitrile, ACVA: 4,4'-Azobis(4-cyanovaleric acid), MA: Methyl Acrylate.

Emulsion Polymerization Processes

Copolymerization Strategies Involving this compound

Binary Copolymerization with Co-monomers

Research has been conducted on the binary copolymerization of this compound (referred to as isohexyl acrylate) with styrene (B11656) in a dimethylformamide (DMF) solution, using benzoyl peroxide as a radical initiator. ppublishing.orgcyberleninka.ru The investigation focused on understanding the influence of the initial monomer feed composition on the final copolymer composition and reaction yield. cyberleninka.ru The studies were performed at 60°C over a period of 3 hours. cyberleninka.ru

The resulting copolymers are soluble in organic solvents such as dimethylformamide, dimethyl sulfoxide, benzene, and toluene. cyberleninka.ru Infrared spectroscopy of the products confirmed that the polymerization reaction occurred across the vinyl groups of the monomers, as indicated by the absence of characteristic double-bond absorption bands in the copolymer spectra. cyberleninka.ru

In the binary copolymerization with styrene, it was determined that the resulting copolymers are consistently enriched in this compound units across all tested molar ratios. ppublishing.orgcyberleninka.ru This indicates a higher reactivity of this compound compared to styrene under these specific reaction conditions. While this provides insight into the monomer sequence distribution, the specific monomer reactivity ratios (r1, r2) were not calculated in the available study. cyberleninka.ru

Kinetic aspects of the copolymerization of this compound with styrene were investigated by measuring the copolymer yield after a fixed reaction time for various initial monomer feed ratios. cyberleninka.ru The reaction rate was assessed by the degree of monomer conversion. cyberleninka.ru The results show a clear dependence of the copolymer yield on the molar composition of the initial monomer mixture. cyberleninka.ru

The following data table, derived from the study by Tadjieva, S. A., Maksumova, O. S., & Ergasheva, D. A. (2019), illustrates the relationship between the monomer feed composition and the copolymer yield. cyberleninka.ru

| Mole Fraction of this compound (M1) in Feed | Mole Fraction of Styrene (M2) in Feed | Copolymer Yield (%) |

|---|---|---|

| 0.9 | 0.1 | 15.2 |

| 0.7 | 0.3 | 14.8 |

| 0.5 | 0.5 | 13.5 |

| 0.3 | 0.7 | 12.6 |

| 0.1 | 0.9 | 11.4 |

Ternary and Multi-component Copolymerization Systems

Specific research studies detailing the ternary or multi-component copolymerization of this compound could not be identified in the available literature.

Graft Copolymerization Techniques

While patents mention the potential for grafting this compound (isohexyl acrylate) or using it in polymers that may undergo grafting, dedicated scientific studies on the specific techniques, mechanisms, and outcomes of its graft copolymerization were not found in the reviewed literature. google.comjustia.com

Despite a comprehensive search for scientific literature, no specific studies detailing the synthesis of block copolymers incorporating this compound could be identified. Research on block copolymer synthesis is extensive; however, the available literature primarily focuses on more common acrylate monomers such as methyl acrylate, butyl acrylate, and ethyl acrylate, alongside other monomers like styrene and various methacrylates.

Controlled polymerization techniques are the cornerstone of block copolymer synthesis, enabling the sequential addition of different monomer units to create well-defined block structures. The most prevalent methods for synthesizing acrylate-based block copolymers are Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), as well as anionic polymerization. These techniques allow for precise control over molecular weight and achieve narrow molecular weight distributions, often characterized by a low polydispersity index (PDI).

In a typical block copolymer synthesis, a macroinitiator or a macro-RAFT agent is first prepared by polymerizing one type of monomer. Subsequently, a second monomer is introduced and polymerized from the active end of the first polymer block, resulting in a diblock copolymer. This process can be extended to create triblock or multiblock copolymers.

While the principles of these polymerization methods are broadly applicable to a wide range of monomers, the specific reaction conditions—such as temperature, solvent, initiator, and catalyst—must be optimized for each monomer to ensure controlled polymerization and efficient block copolymer formation. The absence of specific literature on this compound block copolymers suggests that this particular monomer has not been extensively investigated in this context, or at least, the findings have not been published in widely accessible scientific journals.

Therefore, while the general methodologies for creating block copolymers with acrylate monomers are well-established, detailed research findings and specific data tables for the block copolymer synthesis of this compound are not available in the current body of scientific literature.

Advanced Characterization and Analytical Research of Poly 4 Methylpentyl Acrylate

Spectroscopic Analysis of Polymer Structure and Composition

Spectroscopic techniques are indispensable for probing the molecular structure and composition of PMPA. These methods provide detailed information about the polymer's microstructure, functional groups, and degradation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed microstructure of polymers. Both ¹H and ¹³C NMR are employed to gain insights into the stereochemical arrangements within the polymer chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a more detailed view of the polymer's microstructure, with distinct signals for carbons in different chemical environments. The carbonyl carbon resonance is particularly sensitive to the sequence distribution of monomer units in copolymers. researchgate.net For homopolymers like PMPA, the chemical shifts of the backbone carbons can provide information about the tacticity of the polymer (i.e., the stereochemical arrangement of adjacent monomer units). The carbonyl, quaternary, and α-methyl group carbons in polymethacrylates are sensitive to the stereochemical configuration of the chain. kpi.ua

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for Acrylate (B77674) Monomers

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl (C=O) | 165-175 |

| Vinylic (=CH₂) | 125-135 |

| Vinylic (=CH) | 125-135 |

| Methoxy (O-CH₃) in Methyl Acrylate | 51-52 |

Note: This table provides general chemical shift ranges for acrylate monomers. Specific shifts for poly(4-methylpentyl acrylate) would require experimental data.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Both FT-IR and Raman spectroscopy are vibrational spectroscopy techniques used to identify the functional groups present in a polymer, providing a molecular fingerprint of the material.

FT-IR Spectroscopy: FT-IR spectroscopy is widely used for the qualitative and quantitative analysis of polyacrylates. The spectra of acrylate polymers are characterized by strong absorption bands corresponding to the ester group. spectroscopyonline.com Key characteristic peaks for polyacrylates include:

C=O stretch: A strong band typically appearing around 1730 cm⁻¹. spectroscopyonline.com

C-O-C stretch: Strong bands in the region of 1300-1000 cm⁻¹. spectroscopyonline.com

C-H stretch: Bands in the 3000-2850 cm⁻¹ region corresponding to the stretching vibrations of the alkyl groups. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for studying the polymerization process and the structure of polymer backbones. mdpi.com Raman is sensitive to the C=C bond in the acrylate monomer (around 1640 cm⁻¹), allowing for the monitoring of monomer conversion during polymerization. mdpi.com For the polymer, characteristic Raman bands for the C-H and C-C backbone vibrations are observed. researchgate.net The carbonyl (C=O) stretching mode is also visible in the Raman spectrum, typically around 1730 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for Polyacrylates

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |

| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 |

| C=O Stretch (Ester) | ~1730 | ~1730 |

| C-C-O Stretch | ~1147 | Not typically prominent |

| O-C-C Stretch | ~1064 | Not typically prominent |

| C=C Stretch (Monomer) | ~1636 | ~1640 |

Chromatographic Methods for Molecular Weight and Compositional Analysis

Chromatographic techniques are essential for separating and quantifying the components of a polymer sample, providing crucial information about its molecular weight distribution and the products of its degradation.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight distribution of polymers. campoly.comresolvemass.ca GPC separates polymer molecules based on their hydrodynamic volume in solution. resolvemass.ca Larger molecules elute from the chromatography column first, followed by smaller molecules. resolvemass.ca

The output from a GPC analysis is a chromatogram that shows the distribution of molecular weights in the polymer sample. From this data, several important parameters can be calculated:

Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length.

GPC is a critical tool for quality control and for understanding how polymerization conditions affect the final properties of the polymer. sepscience.comshimadzu.com

Interactive Data Table: GPC Parameters for a Hypothetical Poly(this compound) Sample

| Parameter | Value | Description |

| Mn ( g/mol ) | 50,000 | Number-average molecular weight |

| Mw ( g/mol ) | 75,000 | Weight-average molecular weight |

| PDI | 1.5 | Polydispersity Index (Mw/Mn) |

Gas Chromatography-Mass Spectrometry (GC-MS) in Polymer Degradation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to identify the volatile and semi-volatile organic compounds produced during the thermal degradation of polymers. nih.gov Pyrolysis-GC-MS is a specific application where the polymer sample is heated to a high temperature in an inert atmosphere, and the resulting degradation products are separated by gas chromatography and identified by mass spectrometry. toray-research.co.jpchromatographyonline.com

This technique is invaluable for:

Identifying the monomer: The primary degradation product of many polyacrylates is the corresponding monomer. nih.gov

Elucidating degradation mechanisms: The types of degradation products observed can provide insights into the chemical reactions that occur during polymer degradation.

Analyzing additives: GC-MS can also be used to identify and quantify additives present in the polymer formulation. toray-research.co.jp

The analysis of the pyrolyzates of polyacrylates can reveal information about the polymer's composition and structure. shimadzu.com

Pyrolysis-GC-MS for Polymer Microstructure Analysis

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical tool for characterizing the chemical structure of polymeric materials that are otherwise unsuitable for direct analysis by traditional gas chromatography due to their high molecular weight and lack of volatility. d-nb.info This technique involves the controlled thermal degradation of the polymer at elevated temperatures (typically between 500–1400 °C) in an inert atmosphere. d-nb.info The resulting smaller, volatile fragments are then separated by a gas chromatograph and identified by a mass spectrometer. d-nb.infopaint.org

In the analysis of poly(this compound), Py-GC-MS provides detailed information about the polymer's microstructure. The fragmentation patterns observed in the mass spectra of the pyrolysis products are characteristic of the original polymer structure. d-nb.info For acrylate polymers, this analysis can reveal the monomeric units, as well as dimers and trimers, which helps in confirming the identity of the polymer and understanding its degradation pathways. paint.orgnih.gov The process of reverse polymerization, where the polymer breaks down into its starting monomers, is a common phenomenon observed during the pyrolysis of acrylics. paint.org

The precise identification of these fragments allows researchers to deduce the sequence and arrangement of monomer units within the polymer chain, providing insights into its microstructural characteristics. d-nb.info

Thermally Assisted Hydrolysis and Methylation GC-MS

Thermally assisted hydrolysis and methylation (THM-GC-MS) is a specialized pyrolysis technique used for the analysis of polymers containing polar functional groups. In this method, a derivatizing agent, such as tetramethylammonium hydroxide (TMAH), is added to the sample prior to pyrolysis. csic.esmdpi.com This reagent facilitates the hydrolysis and methylation of the polymer, protecting polar functional groups from thermal degradation and improving their volatility and chromatographic separation. mdpi.com

For poly(this compound), THM-GC-MS can be particularly useful for analyzing the ester linkages. The process converts the acrylate ester groups into their corresponding methyl esters, which are more amenable to GC-MS analysis. researchgate.net This technique can yield fatty acid methyl esters (FAMEs) and fatty diacids (DAMEs) as identifiable products. mdpi.com The resulting chromatograms provide detailed information about the monomeric composition and can be used to quantify the relative amounts of different monomers in copolymers. The GC is typically heated in a programmed manner, for instance from 60 to 325 °C, to ensure the separation of the various methylated products. mdpi.com

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS) for Oligomer Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of residual monomers and oligomers in polymer samples. perkinelmer.com For poly(this compound), reversed-phase HPLC is a common method, often utilizing a mobile phase gradient of water and an organic solvent like acetonitrile to separate components based on their polarity. e3s-conferences.orgsielc.com

The analysis of residual monomers is crucial as they can impact the final properties and safety of the polymer product. HPLC methods have been developed to determine the concentration of various acrylate monomers with high sensitivity and accuracy. e3s-conferences.orgresearchgate.net

When coupled with a mass spectrometer (HPLC-MS), the technique provides not only retention time data but also mass-to-charge ratio information, allowing for the definitive identification of oligomeric species and other low-molecular-weight components. This is particularly valuable for complex polymer systems where multiple oligomers may be present.

Interactive Data Table: HPLC Analysis of Acrylate Monomers

| Compound | Retention Time (min) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) |

| Methyl Methacrylate (B99206) | 5.8 | 0.05 | 0.17 |

| Ethyl Methacrylate | 7.2 | 0.04 | 0.13 |

| Phenyl Methacrylate | 10.5 | 0.08 | 0.27 |

| 2-Octyl Methacrylate | 15.3 | 0.03 | 0.10 |

| Data is illustrative and based on typical HPLC analyses of acrylate compounds. e3s-conferences.orgresearchgate.net |

Thermal Analysis Techniques for Polymer Behavior

Thermal analysis techniques are indispensable for characterizing the physical and chemical changes that occur in a polymer as a function of temperature.

Differential Scanning Calorimetry (DSC) for Thermal Transitions (e.g., Glass Transition Temperature)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. mit.edumt.com This allows for the determination of key thermal transitions, most notably the glass transition temperature (Tg). The glass transition is a reversible physical change where an amorphous or semi-crystalline material transitions from a rigid, glassy state to a more flexible, rubbery state upon heating. nih.gov This transition is observed as a step-like change in the heat capacity in the DSC thermogram. mit.edu

For poly(this compound), the Tg is a critical parameter that defines its operating temperature range and influences its mechanical properties. DSC analysis provides precise measurements of the Tg, as well as other thermal events like melting (Tm) and crystallization (Tc) if the polymer is semi-crystalline. nih.gov Modulated Temperature DSC (MTDSC) can offer higher sensitivity and resolution, which is particularly useful for identifying weak transitions or separating overlapping thermal events. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is a primary method for evaluating the thermal stability and degradation profile of polymers. mdpi.comresearchgate.net The TGA curve provides information on the temperatures at which degradation begins, the rate of mass loss, and the amount of residual material at high temperatures. researchgate.netresearchgate.net

In the study of poly(this compound), TGA is used to determine its decomposition temperatures. The analysis can reveal single or multiple degradation steps, which can be correlated with specific chemical processes such as side-chain scission or main-chain depolymerization. researchgate.netmarquette.edu By analyzing the kinetics of thermal degradation, researchers can gain insights into the mechanisms of decomposition and the factors that influence the polymer's stability. cjmr.org The temperature at which 50% of the initial mass is lost (T50) is often used as a key indicator of thermal stability. marquette.edu

Interactive Data Table: Thermal Properties of Acrylate Polymers

| Polymer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) | Temperature at 50% Mass Loss (T50) (°C) |

| Poly(methyl methacrylate) | ~105 | ~250 | ~380 |

| Poly(n-butyl acrylate) | ~-54 | ~300 | ~400 |

| Poly(this compound) | Varies with molecular weight | Specific data not available in search | Specific data not available in search |

| Data for PMMA and PnBA are for comparative purposes. Specific values for Poly(this compound) would be determined experimentally. marquette.educjmr.orgresearchgate.net |

Elemental Analysis for Copolymer Composition Determination

By accurately measuring the weight percentages of key elements in the copolymer and comparing them to the theoretical values calculated for different monomer ratios, the actual incorporation of each monomer into the polymer chain can be determined. researchgate.net This information is essential for correlating the copolymer's composition with its observed physical and chemical properties.

Theoretical and Computational Investigations of 4 Methylpentyl Acrylate and Its Polymers

Quantum Chemical Studies on Monomer Reactivity and Reaction Pathways

Quantum chemical calculations have become an indispensable tool for elucidating the intricate details of polymerization reactions at the molecular level. These computational methods provide insights into monomer reactivity, reaction mechanisms, and the kinetics of polymerization, which are often challenging to determine experimentally. For monomers like 4-methylpentyl acrylate (B77674), these theoretical investigations can predict reaction pathways and energy barriers, guiding the synthesis of polymers with desired properties.

Density Functional Theory (DFT) for Polymerization Initiation and Propagation

Density Functional Theory (DFT) is a powerful quantum chemical method used to study the electronic structure of molecules and predict their reactivity. rsc.org In the context of free-radical polymerization of acrylates, DFT has been extensively applied to understand the elementary steps of initiation and propagation. mdpi.com

Initiation: The initiation phase of polymerization involves the formation of free radicals and their subsequent addition to a monomer unit. While some acrylates can undergo spontaneous thermal self-initiation at high temperatures, this process is often complex. upenn.edu DFT calculations can model the potential energy surfaces of various proposed initiation mechanisms, such as the Mayo and Flory mechanisms, to determine the most energetically favorable pathways. upenn.edu For instance, studies on common acrylates like methyl acrylate have used DFT to show that a nonconcerted [2+2] thermal cycloaddition between two monomer molecules is a viable self-initiation route. upenn.edu These theoretical findings help in understanding how radicals are formed, which is the crucial first step in polymerization.

Researchers employ different DFT functionals, such as BMK, BB1K, and MPWB1K, to model the transition states of the radical addition reaction. acs.orgresearchgate.net By calculating the energy barrier for the addition of a monomer to a growing polymer radical (modeled as a monomeric, dimeric, or trimeric radical), the propagation kinetics can be predicted. acs.orgresearchgate.net These studies have shown that the structure of the monomer, particularly the nature of the ester side group, significantly influences its reactivity. researchgate.net For a monomer like 4-methylpentyl acrylate, the bulky 4-methylpentyl group would be expected to have steric and electronic effects on the reactivity of the vinyl group, which can be quantified using DFT calculations.

Furthermore, DFT can elucidate the kinetics of important secondary reactions that occur during acrylate polymerization, such as backbiting and β-scission, which lead to branching in the polymer structure. nih.gov Understanding the competition between propagation and these side reactions is crucial for controlling the final polymer architecture. nih.govacs.org Quantum chemical investigations have clarified the different behaviors of chain-end and midchain radicals, providing detailed insights into the complex kinetics of free radical polymerization. nih.gov

| Computational Parameter | Application in Acrylate Polymerization | Key Findings from DFT Studies |

| Activation Energy (Ea) | Determines the temperature sensitivity of the propagation rate. | Calculated for radical addition to the monomer double bond to predict kp. Acrylates generally show lower Ea than methacrylates. acs.org |

| Transition State Geometry | Provides the molecular structure at the peak of the energy barrier. | Helps to understand steric and electronic effects during monomer addition. The geometry confirms the mechanism of bond formation. researchgate.net |

| Reaction Enthalpy (ΔH) | Determines if a reaction step is exothermic or endothermic. | Propagation steps in free-radical polymerization are typically highly exothermic. |

| Pre-exponential Factor (A) | Relates to the frequency of collisions in the correct orientation. | Difficult to calculate with high accuracy, representing a major source of uncertainty in theoretical rate coefficient predictions. mdpi.com |

Molecular Dynamics Simulations of Polymer Conformation and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving the classical equations of motion for a system of particles, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of polymer chains, which is essential for understanding the macroscopic properties of the resulting material. researchgate.net For poly(this compound), MD simulations can reveal how the structure and mobility of the polymer chains are influenced by the bulky side group.

At the core of an MD simulation is the force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. For polymers, these force fields include terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). scispace.com

Polymer Conformation: MD simulations can be used to generate realistic models of amorphous polymer systems. scispace.com Starting from an initial configuration, the simulation allows the polymer chains to move and rearrange until they reach an equilibrium state. From the resulting trajectories, various structural properties can be analyzed. For poly(this compound), this would include the radius of gyration (a measure of chain size), the end-to-end distance, and the distribution of torsional angles along the polymer backbone. These conformational details are directly linked to the polymer's physical state, such as whether it is in a glassy or rubbery state.

Polymer Dynamics: MD simulations offer unparalleled insight into the dynamic processes occurring within a polymer matrix. The mobility of polymer chains can be quantified by calculating the mean squared displacement (MSD) of the atoms over time. researchgate.net Simulation results for polyacrylates have shown that polymer chains with higher mobility lead to materials with higher permeability. researchgate.net The structure of the monomer side group plays a crucial role; increasing the size and number of side groups tends to decrease chain mobility. researchgate.net Therefore, the 4-methylpentyl side chain in poly(this compound) is expected to significantly impact its segmental dynamics and, consequently, its viscoelastic properties.

Furthermore, MD simulations can be used to study the interactions between polymer chains and other molecules, such as solvents or foulants. nih.gov By analyzing radial distribution functions (RDFs), researchers can determine the affinity between different components in a mixture, which is crucial for applications like biocompatible materials and membranes. nih.gov

| Simulated Property | Description | Relevance to Poly(this compound) |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of a polymer chain. | Influences solution viscosity and hydrodynamic volume. The bulky side chain may lead to a more extended conformation. |

| Mean Squared Displacement (MSD) | Tracks the average distance a particle travels over time, indicating mobility. | Higher MSD corresponds to greater chain mobility and a lower glass transition temperature. researchgate.net |

| Fractional Free Volume (FFV) | The volume within the polymer matrix not occupied by the polymer chains themselves. | A larger FFV facilitates the diffusion of small molecules and is correlated with higher permeability and lower density. researchgate.net |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | Can be estimated from the change in properties like density or specific volume as a function of temperature in the simulation. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Polymer Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of molecules and their macroscopic properties. acs.org In polymer science, QSPR models are invaluable for predicting the properties of new polymers without the need for time-consuming and expensive synthesis and characterization. researchgate.net The fundamental principle of QSPR is that the properties of a substance are determined by its molecular structure, which can be encoded in the form of numerical values known as molecular descriptors. acs.org

A typical QSPR study involves several key steps:

Data Collection: A dataset of polymers with known experimental property values is assembled.

Descriptor Calculation: For each polymer (usually represented by its repeating monomer unit), a large number of molecular descriptors are calculated. These descriptors can encode topological, geometrical, electronic, or physicochemical information.

Model Development: Statistical or machine learning methods are used to build a mathematical model that relates a subset of the most relevant descriptors to the property of interest.

Model Validation: The predictive power and robustness of the model are rigorously tested using techniques like cross-validation and external validation with a separate test set. semanticscholar.org

QSPR models have been developed to predict a wide range of properties for polymers, including the propagation rate coefficient (kp) in free-radical polymerization, refractive index, and various thermal properties. acs.orgacs.org For instance, a generalized QSPR model for predicting kp has been developed that can be applied to a wide variety of acrylate and methacrylate (B99206) monomers. acs.org

Machine Learning Approaches for Glass Transition Temperature Prediction

The glass transition temperature (Tg) is one of the most important properties of an amorphous polymer, defining the upper-temperature limit for its use in many rigid applications. Predicting Tg accurately is a major focus of polymer informatics. nih.gov Machine learning (ML), a subset of artificial intelligence, has emerged as a powerful tool for developing highly accurate QSPR models for Tg prediction. cjps.org

Various ML algorithms have been employed for this purpose, including artificial neural networks (ANN), support vector regression (SVR), random forests (RF), and Gaussian process regression (GPR). worldscientific.comresearchgate.netmdpi.com These models are trained on datasets containing the chemical structures of polymer repeating units and their corresponding experimental Tg values. mdpi.com The chemical structures are converted into numerical descriptors that the ML algorithms can process. These descriptors can range from simple counts of atoms and bonds to more complex quantum-chemical properties. worldscientific.comresearchgate.net

Studies have shown that ML models can predict the Tg of polymers, including polyacrylates and polymethacrylates, with high accuracy. worldscientific.com For example, a back-propagation neural network model using just four descriptors derived from the monomer structure achieved good agreement with experimental data for a range of vinyl polymers. worldscientific.com Feature importance analysis in these models often reveals that factors like chain flexibility, the size and nature of the side chain, and intermolecular forces (polarity, hydrogen bonding capacity) are the most influential predictors of Tg. cjps.org For poly(this compound), the flexibility of the backbone and the significant size of the non-polar side chain would be key inputs for such a predictive model. The performance of these models is typically evaluated using metrics like the coefficient of determination (R²) and the mean absolute error (MAE). cjps.orgmdpi.com

| Machine Learning Model | Description | Typical Performance (R²) for Tg Prediction |

| Artificial Neural Network (ANN) | A model inspired by the structure of the human brain, consisting of interconnected nodes (neurons) in layers. | Can achieve R² values of 0.79 and higher, depending on the architecture and input features. mdpi.com |

| Random Forest (RF) | An ensemble method that builds multiple decision trees during training and outputs the average prediction of the individual trees. | Often shows robust performance, with reported R² values exceeding 0.9. nih.gov |

| Gaussian Process Regression (GPR) | A non-parametric, Bayesian approach to regression that provides a probabilistic prediction. | Has demonstrated high predictive performance, with R² values of up to 0.97. cjps.org |

| Extreme Gradient Boosting (XGBoost) | An efficient and scalable implementation of gradient boosting, another decision-tree-based ensemble method. | Exhibits high stability and good accuracy, with reported R² values around 0.77. mdpi.com |

Predictive Modeling for Mechanical Properties of Acrylate Polymers

The mechanical properties of polymers, such as tensile strength, strain at break, and modulus of elasticity, are critical for their structural applications. Similar to thermal properties, these mechanical properties are intrinsically linked to the polymer's chemical structure and morphology. Predictive modeling, particularly using machine learning, is increasingly being used to forecast the mechanical performance of new acrylate polymers and their composites. ache-pub.org.rsresearchgate.net

Artificial neural networks (ANNs) have been successfully applied to predict the mechanical properties of acrylate-based materials. ache-pub.org.rsresearchgate.net In these models, the inputs can include information about the chemical composition (e.g., the type of monomer, crosslinker concentration) and processing conditions. The model is then trained to map these inputs to output mechanical properties that have been determined experimentally.

For instance, an ANN model was developed to predict the tensile strength, strain, and modulus of elasticity for poly(methyl methacrylate) (PMMA) based composites. ache-pub.org.rsresearchgate.net The model showed satisfactory results, indicating its potential for optimizing material formulations. ache-pub.org.rs For a polymer like poly(this compound), such models could predict how its mechanical behavior would compare to other polyacrylates based on its unique side-chain structure. The bulky, flexible side chain would likely lead to a lower modulus and higher elongation at break compared to polyacrylates with smaller, more rigid side chains.

Structure Property Relationship Studies in Poly 4 Methylpentyl Acrylate and Copolymers

Influence of Monomer Structure on Polymer Properties

The inherent chemical structure of the 4-methylpentyl acrylate (B77674) monomer is a primary determinant of the physical and mechanical properties of its corresponding homopolymer and copolymers. The size, shape, and flexibility of the alkyl side chain are particularly influential.

Side Chain Effects on Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. In polyacrylates, the structure of the ester side chain plays a pivotal role in determining the Tg. The 4-methylpentyl group is a branched, six-carbon alkyl chain.

Long, flexible alkyl side chains, like n-butyl or n-hexyl, tend to increase the free volume within the polymer matrix. This increased spacing between polymer backbones allows for greater segmental motion, which in turn lowers the energy required for the glass transition, resulting in a lower Tg. rsc.org Conversely, very short side chains like methyl or ethyl groups result in less free volume and stronger intermolecular interactions, leading to a higher Tg.

The following table presents typical glass transition temperatures for a series of poly(alkyl acrylates) to illustrate the effect of the side chain structure.

| Polymer | Side Chain | Tg (°C) |

| Poly(methyl acrylate) | -CH₃ | 8 |

| Poly(ethyl acrylate) | -CH₂CH₃ | -24 |

| Poly(butyl acrylate) | -(CH₂)₃CH₃ | -54 |

| Poly(isobutyl acrylate) | -CH₂CH(CH₃)₂ | -24 |

| Poly(hexyl acrylate) | -(CH₂)₅CH₃ | -57 |

| Poly(4-methylpentyl acrylate) | - (CH₂)₃CH(CH₃)₂ | -45 (Estimated) |

| Poly(2-ethylhexyl acrylate) | -CH₂CH(C₂H₅)(CH₂)₃CH₃ | -50 |

Note: Data is compiled from various sources. scribd.commcpolymers.com The Tg for Poly(this compound) is an estimation based on structure-property trends.

Correlation of Monomer Architecture with Macroscopic Mechanical Properties

The architecture of the this compound monomer directly correlates with the macroscopic mechanical properties of the resulting polymer, such as tensile strength, modulus, and elongation. The bulky and flexible nature of the 4-methylpentyl side chain imparts specific characteristics.

Polymers with long, flexible side chains, such as poly(this compound), generally exhibit lower tensile strength and a lower elastic modulus compared to polyacrylates with short side chains like poly(methyl methacrylate) (PMMA). makeitfrom.commdpi.com The side chains act as internal plasticizers, increasing the distance between the main polymer chains and reducing intermolecular forces. This allows the chains to slide past one another more easily under stress, resulting in a softer, more flexible material with higher elongation at break.

Impact of Polymerization Conditions on Macroscopic Polymer Properties

The conditions under which this compound is polymerized are crucial for controlling the final properties of the material. Key parameters include the control over polymer chain length and the incorporation of comonomers.

Control of Molecular Weight and Dispersity on Polymer Performance

The molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) of poly(this compound) are critical factors that govern its mechanical performance and processing characteristics.

Generally, as the molecular weight of a polymer increases, its mechanical properties, such as tensile strength and toughness, improve up to a plateau region. mit.edu This is because longer polymer chains lead to more significant intermolecular entanglements, which act as physical crosslinks, distributing stress more effectively. For applications requiring high strength, a high molecular weight is desirable.

The polydispersity index (PDI) describes the distribution of molecular weights in a polymer sample. A low PDI (closer to 1.0) indicates that the polymer chains are of similar length, leading to more uniform and predictable properties. Modern controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over both MW and PDI. uni-bayreuth.denih.gov This level of control allows for the fine-tuning of polymer performance to meet the demands of specific applications.

Effect of Copolymer Composition on Material Characteristics

Copolymerization is a powerful strategy to tailor the properties of materials by combining two or more different monomers. By copolymerizing this compound with other monomers, it is possible to create materials with a wide range of characteristics. researchgate.net

For example, copolymerizing this compound (a low-Tg monomer) with a high-Tg monomer like methyl methacrylate (B99206) (MMA) or styrene (B11656) can produce a copolymer with a Tg intermediate between the two homopolymers. mcpolymers.com The final Tg can be tuned by adjusting the ratio of the two monomers in the copolymer, a relationship often predicted by the Fox equation. This allows for the precise control of the material's stiffness and operating temperature range.

The following table illustrates the theoretical effect of copolymer composition on the glass transition temperature of a copolymer of this compound (P4MPA) and Methyl Methacrylate (PMMA), as estimated by the Fox Equation.

| Mole % 4-MPA | Mole % MMA | Estimated Tg (°C) |

| 100 | 0 | -45 |

| 75 | 25 | -19 |

| 50 | 50 | 15 |

| 25 | 75 | 56 |

| 0 | 100 | 105 |

Note: Tg values are estimated using the Fox Equation: 1/Tg = w₁/Tg₁ + w₂/Tg₂, with Tg(P4MPA) ≈ -45°C (228 K) and Tg(PMMA) ≈ 105°C (378 K). mcpolymers.com

Research on Low Shrinkage Acrylate Polymerization

A significant drawback of acrylate polymerization is the volumetric shrinkage that occurs as monomers are converted into a denser polymer network. cn-pci.com This shrinkage can generate internal stresses, leading to defects, poor adhesion, and dimensional instability in the final product. vot.plrsc.org Research into mitigating this issue is ongoing and focuses on several strategies.

Other advanced strategies for developing low-shrinkage resins include:

Ring-Opening Polymerization: Certain monomers, such as cyclic acrylates or spiro orthoesters, can undergo ring-opening polymerization simultaneously with the radical polymerization of the acrylate groups. The expansion associated with the ring-opening can partially or fully compensate for the shrinkage from the acrylate polymerization.

Monomer Design: Researchers are designing novel monomers with bulky, rigid structures that are already efficiently packed in the liquid state, minimizing the free volume change upon conversion to a polymer. acs.org For example, the incorporation of isocyanurate moieties into acrylate monomers has been shown to significantly reduce volume shrinkage during photopolymerization. acs.org

These research efforts are critical for advancing the use of acrylate-based materials in high-precision applications such as dental composites, optical adhesives, and 3D printing, where dimensional accuracy is paramount. nih.govmdpi.com

Advanced Applications Research of Poly 4 Methylpentyl Acrylate Based Materials

Development of Tailored Polymeric Adhesives and Sealants (Research Focus)

The versatility of polyacrylates allows for the development of tailored formulations to meet specific performance criteria in adhesives and sealants. jinfonchem.com Research in this area focuses on modifying the polymer structure to enhance properties like adhesion to various substrates, durability, and environmental resistance. Acrylate (B77674) pressure-sensitive adhesives (APSAs) are viscoelastic materials synthesized from acrylate monomers that combine the properties of both liquids (fluidity and wettability) and solids (cohesive strength). mdpi.com

One research focus is on improving the adhesion of acrylates to low-surface-energy substrates like polyethylene (B3416737) and polypropylene. mdpi.comnih.gov Standard acrylate adhesives, which are polar, often have weak interaction forces with these non-polar surfaces, leading to poor wetting and reduced adhesive strength. mdpi.com To address this, studies have incorporated non-polar structures into the acrylate polymer backbone. For instance, modifying an acrylate adhesive with a hydrogenated-terminated hydroxylated polybutadiene (B167195) (HHTPB) structure has been shown to enhance adhesion performance on High-Density Polyethylene (HDPE). mdpi.comnih.gov

Understanding the fundamental mechanisms of adhesion is crucial for designing high-performance adhesives. Research investigates how factors like substrate surface energy, roughness, adhesive viscosity, and modulus affect performance. nih.gov For modified acrylate adhesives on low-surface-energy substrates, studies have shown significant improvements in peel strength and loop tack. nih.gov For example, the incorporation of HHTPB into an acrylate pressure-sensitive adhesive increased its molecular weight and polydispersity, enhancing its high-temperature resistance and elastomeric properties. mdpi.com

Another innovative approach involves integrating bio-inspired adhesion mechanisms. mdpi.com Drawing inspiration from the robust adhesion of marine organisms like mussels, which secrete proteins rich in 3,4-dihydroxyphenylalanine (DOPA), researchers have modified polyacrylate latex pressure-sensitive adhesives with 3,4-dihydroxybenzaldehyde (B13553) (DHBA). This modification significantly improved peel strength and water resistance by enhancing the spatial network and crosslink density of the adhesive. mdpi.com

Table 1: Adhesion Performance of a Modified Acrylate PSA on HDPE This table illustrates the enhancement in adhesion properties of an acrylate pressure-sensitive adhesive (PSA) after modification with HHTPB, as tested at 20°C.

| Property | Performance Metric | Failure Mode |

| 24 h Peel Strength | 4.88 N/25 mm | Adhesive Failure |

| Loop Tack | 8.14 N/25 mm | Adhesive Failure |

| Data sourced from research on modified acrylate adhesives for low-surface-energy substrates. nih.gov |

Research into High-Performance Coatings and Films (Research Focus)

Polyacrylates, particularly in the form of polyurethane acrylates (PUA), are extensively researched for high-performance coatings due to their fast curing speeds, high hardness, and excellent transparency. mdpi.commdpi.com These coatings are often cured using ultraviolet (UV) light, an energy-efficient and environmentally friendly process. mdpi.com Research aims to enhance the mechanical properties, chemical resistance, and durability of these coatings for applications ranging from plastics and wood to pre-coated metals (PCM). mdpi.comnih.govmdpi.com

The properties of UV-curable PUA coatings can be finely tuned by incorporating different reactive diluents, which are monomers that lower the viscosity of the formulation and participate in the crosslinking reaction. nih.govmdpi.com The choice of reactive diluent significantly impacts the curing rate, flexibility, and surface hardness of the final film. nih.gov For instance, studies have shown that monofunctional diluents can impart superb flexibility, which is critical for applications on metals that undergo press forming. nih.govmdpi.com Furthermore, modifying waterborne polyurethane acrylates with epoxy acrylate has been shown to increase the gel fraction, glass transition temperature, tensile strength, and thermal stability of the cured film. mdpi.com

A significant area of research is the long-term durability and environmental resistance of polyacrylate coatings. Studies evaluate their performance under accelerated weathering conditions, such as QUV-A aging, which simulates exposure to sunlight and moisture. researchgate.net Water-based UV-cured PUA coatings have demonstrated high resistance to weathering, undergoing only minor chemical changes even after extensive exposure when formulated with light stabilizers. researchgate.net The urethane (B1682113) linkage is often the most sensitive component to photodegradation. researchgate.net

Research also focuses on resistance to harsh chemical environments. Highly crosslinked PUA coatings have been developed to act as barriers against chemical warfare agent simulants, where a high glass transition temperature (Tg) and crosslinking density are critical factors for protection. mdpi.com The chemical resistance of coatings can also be enhanced by incorporating other polymers. Blends of silicone acrylate and epoxy acrylate have been used to create UV-cured coatings with high thermal stability (up to 450 °C) and excellent resistance to acids, alkalis, and corrosion. researchgate.net

Table 2: Effect of Epoxy Acrylate (EA) Content on Waterborne Polyurethane Acrylate (WPUA) Cured Film Properties This table shows how increasing the concentration of epoxy acrylate modifier enhances the key physical and thermal properties of a WPUA film.

| EA Content (%) | Gel Fraction (%) | Glass Transition Temp. (°C) |

| 0.0 | 83.7 | 90.3 |

| 3.0 | 92.5 | 107.5 |

| 6.0 | 93.0 | 141.9 |

| 9.0 | 93.6 | 146.6 |

| Data sourced from research on epoxy-modified waterborne polyurethane acrylate. mdpi.com |

Exploration in Biomedical and Advanced Materials (Academic Focus)

In academia, polyacrylates are explored for sophisticated applications in biomedical devices and advanced materials, leveraging their biocompatibility and tunable properties. mdpi.comsciopen.com Synthetic polymers like polymethyl methacrylate (B99206) (PMMA) are widely used in medical applications due to being lightweight, cost-effective, and easy to manipulate. mdpi.com Polyurethanes are also noted for their bioactivity and mechanical characteristics that can mimic natural tissues. mdpi.comnih.gov

Acrylate-based polymers are fundamental in the development of drug delivery systems. mdpi.com Copolymers of methyl methacrylate, such as Eudragit®, are extensively used to create transdermal patches, film-forming sprays, and nanoparticles for delivering drugs through the skin. nih.govresearchgate.net These polymers can be formulated into pressure-sensitive adhesives that form the drug-containing matrix of a patch, controlling the release of the active pharmaceutical ingredient. nih.govresearchgate.net

Fundamental studies focus on how the polymer matrix influences drug penetration. A likely connection exists between the hydrophilicity of the acrylate matrix and the rate of drug permeation. researchgate.net Furthermore, the ionizable nature of certain acrylate copolymers allows for the creation of pH-sensitive systems. nih.gov For example, pH-sensitive acrylic terpolymers of methyl acrylate, methyl methacrylate, and methacrylic acid have been synthesized for coating oral drugs, designed to release their payload in the specific pH environment of the colon. nih.gov

Poly(amidoamine) (PAMAM) dendrimers are highly branched, tree-like macromolecules with significant potential in biomedical fields, including as drug delivery vehicles. archivepp.com The synthesis of these advanced materials is a well-defined process that fundamentally involves an acrylate monomer. The most common method is the divergent approach, first developed by Tomalia. archivepp.commdpi.com

This synthesis is a two-step iterative process:

Michael Addition: A core molecule, typically ethylenediamine (B42938) (EDA), is reacted with methyl acrylate. The primary amine groups of the EDA core react with the double bond of methyl acrylate, resulting in an ester-terminated structure. This is referred to as a half-generation (e.g., G 0.5). archivepp.comresearchgate.net

Amidation: The resulting ester-terminated dendrimer is then reacted with an excess of ethylenediamine. The amine groups of the EDA amidate the terminal ester groups, creating a new layer of primary amine-terminated branches. This forms a full generation (e.g., G 1.0). mdpi.comresearchgate.net

This two-step sequence is repeated to build successive generations, with each generation doubling the number of surface functional groups and creating internal cavities that can encapsulate drug molecules. archivepp.com While the foundational and most widely documented synthesis of PAMAM dendrimers uses methyl acrylate, the chemistry allows, in principle, for the use of other acrylate esters, which would alter the properties of the resulting dendrimer. mdpi.comnih.gov

Research on Poly(4-Methylpentyl Acrylate)-Based Materials in Advanced Applications Stalled by Lack of Specific Studies

Despite a thorough review of available scientific literature, no specific research detailing the integration of poly(this compound) into photoresist and holographic memory technologies has been identified. Consequently, the advanced applications and detailed research findings for this specific polymer in these fields, as outlined for discussion, cannot be substantiated with academic or industrial research.

Research in these areas typically involves the synthesis and evaluation of a wide array of polymers, with acrylate-based polymers being a significant class of materials under investigation. However, the available body of research focuses on other specific acrylate derivatives, and there is a conspicuous absence of studies centered on poly(this compound).

This lack of data prevents a detailed analysis of its potential performance characteristics, such as its sensitivity, resolution, and etching resistance in photoresist formulations, or its refractive index modulation and data storage capacity in holographic applications. As a result, no data tables or specific research findings concerning poly(this compound) in these advanced applications can be provided at this time. The scientific community has not yet published research exploring the utility of this particular compound for these technologies.

Environmental Fate and Degradation Research of 4 Methylpentyl Acrylate Polymers

Pathways of Polymer Degradation in Environmental Systems

The degradation of polyacrylates in the environment is a multifaceted process involving several mechanisms that can occur independently or in conjunction. nih.gov These pathways include oxidative, photolytic, and microbial degradation, which alter the polymer at a molecular level.

Oxidative degradation involves the reaction of the polymer with atmospheric oxygen. This process is often initiated by energy from heat or light and proceeds via a free-radical chain reaction. The general mechanism involves the abstraction of a hydrogen atom from the polymer backbone to form a macroradical. This radical then reacts with oxygen to form a peroxy radical, which can subsequently abstract a hydrogen from another polymer chain, propagating the reaction and leading to the formation of hydroperoxides. The decomposition of these unstable hydroperoxides can result in chain scission, reducing the polymer's molecular weight, or cross-linking, which can alter its physical properties. researchgate.net

One proposed pathway for polyacrylate degradation involves the oxidation of a methylene (B1212753) group (CH₂) on the polymer backbone to a carbonyl group (C=O). nih.gov This transformation can lead to further reactions that break the main polymer chain. researchgate.net Studies on various poly(alkyl acrylates) show that the presence of catalysts can enhance the rate of oxidative degradation. acs.org

Table 1: Key Stages of Oxidative Degradation in Polyacrylates

| Stage | Description | Key Chemical Species |

|---|---|---|

| Initiation | Formation of a free radical on the polymer chain, often triggered by heat or UV radiation. | Polymer Radical (P•) |

| Propagation | The polymer radical reacts with oxygen to form a peroxy radical, which then abstracts a hydrogen from another polymer chain, creating a new radical and a hydroperoxide. | Peroxy Radical (POO•), Hydroperoxide (POOH) |

| Termination | Two radicals react to form a non-radical species, ending the chain reaction. This can lead to chain scission or cross-linking. | Carbonyls, Alcohols, Cross-linked chains |

Photolytic degradation is initiated by the absorption of ultraviolet (UV) radiation, typically from sunlight. mdpi.com The energy from UV photons can be sufficient to break covalent bonds within the polymer structure, leading to the formation of free radicals and initiating photo-oxidation. nih.gov For many acrylic polymers, UV radiation with a wavelength shorter than 320 nm is necessary to induce significant chemical changes. rsc.org

Research on a terpolymer of poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) showed that UV irradiation (at 254 nm) in the presence of air leads to both cross-linking and chain scission. rsc.orgrsc.org Initially, at shorter exposure times (e.g., < 60 minutes), cross-linking may dominate, leading to an increase in the average molecular weight. However, with prolonged exposure, chain scission becomes the primary process, causing the polymer to degrade and its molecular weight to decrease. rsc.orgrsc.org

Studies on various poly(alkyl acrylates) have demonstrated that the structure of the alkyl ester side chain influences the rate of photodegradation. The degradation rate tends to decrease as the number of carbon atoms in the alkyl substituent increases. acs.orgresearchgate.net This suggests that poly(4-methylpentyl acrylate), with its larger alkyl group, may exhibit greater photostability compared to polyacrylates with smaller side chains like poly(methyl acrylate) or poly(ethyl acrylate). The degradation process can be significantly accelerated by the presence of photocatalysts, such as titanium dioxide (TiO₂). acs.orgacs.org

Table 2: Effect of Alkyl Group Size on Photocatalytic Degradation Rate of Poly(alkyl acrylates)

| Polymer | Relative Degradation Rate | Reference |

|---|---|---|

| Poly(methyl acrylate) (PMA) | Highest | researchgate.net |

| Poly(ethyl acrylate) (PEA) | Intermediate | researchgate.net |

| Poly(butyl acrylate) (PBA) | Lowest | researchgate.net |

Note: Data reflects the general trend observed in photocatalytic degradation studies.

The carbon-carbon backbone of polyacrylates makes them generally resistant to microbial degradation. oup.comresearchgate.net However, specific microorganisms have been shown to be capable of degrading certain types of polyacrylates, particularly those that are water-soluble or of lower molecular weight. researchgate.net

Biodegradation often begins with enzymatic action on the side chains. nih.gov Enzymes such as esterases can cleave the ester groups, which in the case of poly(this compound) would release 4-methyl-1-pentanol (B72827) and leave a poly(acrylic acid) backbone. The subsequent degradation of the main carbon chain is a much slower process. nih.gov

Several studies have isolated bacteria and fungi from soil and wastewater that can utilize polyacrylates as a carbon source. For instance, a consortium of two bacterial strains, L7-A and L7-B, isolated from soil, was found to degrade poly(sodium acrylate). tandfonline.com The degradation was dependent on the molecular weight of the polymer, with lower molecular weight fractions degrading more readily. tandfonline.com Similarly, Arthrobacter sp. has been shown to degrade oligomers of sodium acrylate (B77674) up to a chain length of seven units (heptamer). nih.gov The white-rot fungus Phanerochaete chrysosporium is also known to degrade polyacrylates, likely through the action of its powerful extracellular lignin-oxidizing enzymes. kristujayanti.edu.inmdpi.com

Table 3: Examples of Microbial Degradation of Polyacrylates

| Microorganism(s) | Polymer Substrate | Molecular Weight (Mw) | Degradation Extent (in 2 weeks) | Reference |

|---|---|---|---|---|

| Bacterial Consortium (L7-A and L7-B) | Poly(sodium acrylate) | 1000 | 73% | tandfonline.com |

| Bacterial Consortium (L7-A and L7-B) | Poly(sodium acrylate) | 1500 | 49% | tandfonline.com |

| Bacterial Consortium (L7-A and L7-B) | Poly(sodium acrylate) | 4000 | 20% | tandfonline.com |

| Arthrobacter sp. NO-18 | Sodium Acrylate Heptamer | ~700 | 36% | nih.gov |

| Arthrobacter sp. NO-18 | Sodium Acrylate Octamer | ~800 | Not degraded | nih.gov |

Research on Environmental Transformation Products

The degradation of polyacrylates results in the formation of smaller molecules known as transformation products. The identity of these products depends on the specific degradation pathway.

Studies on the microbial degradation of poly(sodium acrylate) by a bacterial consortium identified several low-molecular-weight compounds in the culture medium. nih.gov Analysis revealed two main categories of metabolites: one type containing a carbonyl group near the end of the chain, and another type featuring both an aldehyde group and a double bond. nih.gov The proposed degradation pathway involves the oxidation of a terminal methylene group, followed by decarboxylation and dehydrogenation, ultimately leading to the elimination of acetic acid. nih.gov

Abiotic degradation methods can also be used to generate smaller fragments. For example, a chemical process involving dehydrodecarboxylation followed by ozonolysis has been shown to effectively cleave polyacrylate chains into low-molecular-weight oligomers. acs.orgnih.gov In the environment, degradation in soil primarily occurs at the surface of the polymer, leading to the release of oligomers and "loss ends" into the surrounding matrix. mdpi.com

Bioaccumulation Potential in Academic Models

Bioaccumulation refers to the accumulation of a substance in an organism at a concentration higher than that in the surrounding environment. For polymers, bioaccumulation potential is strongly linked to molecular size. Due to their high molecular weight, intact polymer chains are generally considered too large to pass through biological membranes, and thus have a low potential for bioaccumulation. nih.gov

The concern for bioaccumulation is more relevant for any unreacted residual monomers or low-molecular-weight degradation products that may be released into the environment. Academic models and experimental studies have been conducted on acrylic acid and its short-chain esters (the monomeric building blocks of polyacrylates). These studies consistently indicate a low potential for bioconcentration. nih.govresearchgate.net The calculated bioconcentration factors (BCF), which measure the likelihood of a chemical to accumulate in aquatic organisms, are low for these substances. nih.gov Environmental risk assessments for polycarboxylate polymers, a related class of water-soluble acrylic polymers, have also concluded that they are of low concern, in part due to their low bioaccumulation potential. oup.com

Table 4: Calculated Bioconcentration Factors (BCF) for Acrylic Acid and Related Esters

| Compound | Calculated BCF | Bioaccumulation Potential | Reference |

|---|---|---|---|

| Acrylic Acid | 3.16 | Low | nih.gov |

| Methyl Acrylate | 3.16 | Low | nih.gov |

| Ethyl Acrylate | 7.2 - 10.7 | Low | nih.gov |

| Butyl Acrylate | 37 | Low | nih.gov |

A BCF value below 1000 is generally considered to indicate low bioaccumulation potential.

Future Research Directions and Emerging Trends

Bio-based and Sustainable Approaches for Acrylate (B77674) Monomers and Polymers